{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-9-13(8-15-3)10(2)17(16-9)12-6-4-11(14)5-7-12/h4-7,15H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUFXDRCGJMDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the electrophilic substitution of the pyrazole ring with a chlorophenyl halide, typically using a Friedel-Crafts reaction.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The tertiary amine group undergoes alkylation and acylation under mild conditions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Ethyl iodide, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 78–85 | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | 92 |
-
Mechanistic Insight : Alkylation proceeds via SN2 displacement, while acylation involves nucleophilic attack on the carbonyl carbon. Steric hindrance from the pyrazole ring slows reactivity compared to linear amines .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring’s electron-rich C-4 position participates in EAS:
| Reaction Type | Reagents/Conditions | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 4-Nitro-pyrazole derivative | 65 | |
| Halogenation | Br₂, FeCl₃, CHCl₃ | C-4 | 4-Bromo-pyrazole derivative | 58 |
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Key Note : The 4-chlorophenyl group at N-1 deactivates the pyrazole ring, limiting nitration/halogenation to moderate yields .
Palladium-Catalyzed Cross-Coupling
The compound participates in Pd-mediated reactions, leveraging its amine as a directing group:
-
Conditions : Reactions require anhydrous solvents (toluene/DMF) and temperatures of 80–110°C . The pyrazole nitrogen coordinates to Pd, facilitating oxidative addition .
Reductive Amination
The methylamine moiety reacts with aldehydes/ketones:
| Carbonyl Source | Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH | Secondary amine | 88 | |
| Cyclohexanone | H₂ (1 atm), Ra-Ni | N-Cyclohexyl derivative | 76 |
Acid-Base Reactions
The amine forms stable salts with acids:
| Acid | Conditions | Product (Salt) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| HCl (conc.) | Et₂O, 0°C | Hydrochloride | 42 (H₂O) | |
| p-Toluenesulfonic acid | CH₂Cl₂, RT | Tosylate | 18 (MeOH) |
Oxidation Reactions
Controlled oxidation targets the benzylic position:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 50°C | Pyrazole-4-carboxylic acid | 49 | |
| CrO₃ | AcOH, RT | Pyrazole-4-aldehyde | 34 |
Coordination Chemistry
The pyrazole nitrogen and amine act as ligands for metal complexes:
| Metal Salt | Ligand Ratio | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Bis-pyrazole-Cu(II) | Catalysis | |
| Pd(OAc)₂ | 1:1 | Pd-N,N-chelate | Cross-coupling |
Scientific Research Applications
Anticancer Research
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives can exhibit anti-inflammatory effects. For instance, compounds structurally related to this compound have been tested for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Neurological Research
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neurological studies. Preliminary findings suggest that pyrazole derivatives may influence dopamine receptor activity, which is crucial for developing treatments for disorders such as Parkinson's disease and schizophrenia .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are being explored for enhanced biological activity. For example, modifications at the chlorophenyl group or the pyrazole ring can lead to compounds with improved potency and selectivity against specific biological targets .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of pyrazole derivatives, including this compound). The results showed a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent .
Study 2: Anti-inflammatory Effects
Another research project investigated the anti-inflammatory properties of similar pyrazole compounds. The findings revealed that these compounds could significantly reduce inflammation markers in animal models of arthritis, suggesting their utility in developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Key structural analogs differ in the halogen type, position, or additional functional groups on the aromatic ring. These modifications influence physicochemical properties and biological activity.
Table 1: Halogen-Substituted Analogs
Key Findings :
- Chlorine vs. Fluorine : The 4-chlorophenyl analog (target compound) has a higher molecular weight and greater lipophilicity (Cl vs. F) than the 4-fluorophenyl analog, which may enhance membrane permeability but reduce metabolic stability .
- Positional Isomerism : The 3-chlorobenzyl analog (meta-substitution) in showed synthetic utility in TLR4 inhibitors, suggesting that substitution patterns influence receptor binding selectivity .
Modifications to the Amine Group
The methylamine group in the target compound is a critical pharmacophore. Analogs with alternative amine substituents or salt forms are documented.
Table 2: Amine Group Variants
Biological Activity
The compound {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine , also known as 1461705-11-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17ClN3
- Molecular Weight : 286.20 g/mol
- CAS Number : 1461705-11-2
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. For instance, studies have shown that similar pyrazole compounds can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins and activating pro-apoptotic factors .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 7f | A549 | 193.93 | Apoptosis induction |
| 7a | HT-29 | 208.58 | Cell cycle arrest |
| 7b | H460 | 238.14 | Inhibition of growth |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial strains. The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory effects, which are attributed to the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This suggests potential therapeutic applications in conditions characterized by inflammation, such as arthritis and other autoimmune disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : They may affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : By activating caspases and disrupting mitochondrial function, these compounds can trigger programmed cell death in malignant cells.
Case Studies
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. Among them, this compound exhibited a notable reduction in cell viability across multiple tested lines, indicating its potential as a lead compound for further development in cancer therapy .
Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The compound showed promising results, particularly against Staphylococcus aureus, demonstrating its potential utility in treating infections caused by antibiotic-resistant pathogens .
Q & A
Q. What are the established synthetic routes for {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (e.g., as seen in Jairo Quiroga’s work) reduces reaction time and improves regioselectivity . Key variables include solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), temperature (35–80°C), and catalysts (e.g., copper bromide in ). Yield optimization requires monitoring intermediates via TLC and purification via column chromatography with gradients of ethyl acetate/hexane .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer :
- X-ray crystallography (e.g., ) resolves the 3D structure, confirming intramolecular hydrogen bonds and supramolecular packing.
- NMR spectroscopy (¹H/¹³C) identifies substituent positions: methylamine protons appear at δ ~2.5–3.0 ppm, while aromatic protons (4-chlorophenyl) resonate at δ ~7.2–7.8 ppm .
- HRMS validates molecular weight (e.g., m/z 215 [M+H]+ in ).
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Methodological Answer :
- In vitro assays : Antifungal/antibacterial activity via broth microdilution (); receptor binding (e.g., GPCR or cannabinoid receptors) using radioligand displacement assays ().
- Dose-response curves (IC₅₀/EC₅₀) are generated using logarithmic dilutions. Positive controls (e.g., fluconazole for antifungal tests) ensure assay validity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic optimization?
- Methodological Answer :
- DFT/B3LYP/6-311G(d,p) calculations () map electron density (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites. For example, the methylamine group’s electron-rich nature may direct electrophilic substitutions.
- Mulliken charges predict regioselectivity in cross-coupling reactions. Thermodynamic properties (ΔG, ΔH) computed at varying temperatures guide solvent selection (e.g., high-polarity solvents stabilize charged intermediates) .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity, and what SAR trends emerge?
- Methodological Answer :
- Halogen replacement : Replacing 4-chlorophenyl with 4-bromophenyl () increases lipophilicity (logP), enhancing blood-brain barrier penetration in CNS-targeted compounds.
- Methylamine vs. cyclopropylamine : Cyclopropyl groups () introduce steric hindrance, reducing off-target receptor binding. SAR studies require parallel synthesis of analogs followed by SPR (surface plasmon resonance) binding assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Variability in cell lines (e.g., HEK293 vs. CHO for GPCR assays) or incubation times may explain discrepancies. Meta-analyses using fixed-effect models quantify heterogeneity .
- Orthogonal validation : Confirm antifungal activity via both agar diffusion and live-cell imaging (). Discrepancies in IC₅₀ values may arise from solvent effects (DMSO vs. ethanol) on compound solubility .
Q. How can environmental fate studies (e.g., biodegradation) be integrated into early-stage development?
- Methodological Answer :
- OECD 301F tests : Measure biodegradability in aqueous systems (28-day aerobic conditions). LC-MS monitors parent compound degradation and identifies metabolites (e.g., dechlorinated byproducts).
- QSPR models (Quantitative Structure-Property Relationships) predict bioaccumulation potential using logD and molecular weight (). Environmental risk assessments require LC₅₀ data from Daphnia magna toxicity assays .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
